![molecular formula C22H23NO3S B2463706 N,N-dibenzyl-4-ethoxybenzenesulfonamide CAS No. 428480-79-9](/img/structure/B2463706.png)
N,N-dibenzyl-4-ethoxybenzenesulfonamide
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Description
N,N-dibenzyl-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
References:
- Chai, Q., Duan, L., Ma, Y., Hou, T., & Tu, T. (2024). Recent advances in the synthesis and application of N-heterocyclic carbene-based molecular cages. Science China Chemistry, 67(8), 1510–1523
- Montà-González, G., Sancenón, F., Martínez-Máñez, R., & Martí-Centelles, V. (2022). Chem Rev, 122(24), 13636–13708
- Zhang, J., Xie, S., Zi, M., & Yuan, L. (2020). J Sep Sci, 43, 134–149
- Deegan, M. M., Dworzak, M. R., Gosselin, A. J., Korman, K. J., & Bloch, E. D. (2021). Chem Eur J, 27, 4531–4547
- Hou, Y., Zhang, Z., Lu, S., Yuan, J., Zhu, Q., Chen, W. P., Ling, S., Li, X., Zheng, Y. Z., Zhu, K., & Zhang, M. (2020). J Am Chem Soc, 142, 18763–18768
- Chen, Y., Wu, G., Chen, B., Qu, H., Jiao, T., Li, Y., Ge, C., Zhang, C., Liang, L., Zeng, X., Cao, X., Wang, Q., & Li, H. (2021). Angew Chem Int Ed, 60, 18815–18820
Recent advances in the synthesis and application of N-heterocyclic carbene-based molecular cages
properties
IUPAC Name |
N,N-dibenzyl-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c1-2-26-21-13-15-22(16-14-21)27(24,25)23(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEQGZDICCOLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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